molecular formula C11H10ClNO3 B1452990 Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate CAS No. 1221792-26-2

Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate

Cat. No. B1452990
M. Wt: 239.65 g/mol
InChI Key: ZULWCYYJSLEOKO-UHFFFAOYSA-N
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Description

Chloromethyl methyl ether (CMME) is a compound with the formula CH3OCH2Cl . It’s a colorless liquid and a chloroalkyl ether. It’s used as an alkylating agent and industrial solvent to manufacture dodecylbenzyl chloride, water repellents, ion-exchange resins, polymers, and as a chloromethylation reagent .


Synthesis Analysis

A convenient synthesis of chloromethyl methyl ether in situ involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst . This route affords a methyl acetate solution of chloromethyl methyl ether of high purity .


Molecular Structure Analysis

Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain .


Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Propane, 2-chloro-2-methyl-, are as follows: It has a molecular weight of 92.567 g/mol. It’s a colorless liquid with an irritating and acrid odor. It has a melting point of -103.5 °C and a boiling point of 55–57 °C .

Scientific Research Applications

Anticancer Agents Synthesis

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Chloromethyl compounds are used as key intermediates in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
  • Methods of Application: An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared .
  • Results or Outcomes: Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

Chloromethylation of Aromatic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
  • Methods of Application: The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid is catalyzed by ZnI2 in CH2Cl2 under mild conditions .
  • Results or Outcomes: Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .

Refrigerant

  • Scientific Field: Industrial Chemistry
  • Application Summary: Chloromethane, also called methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl . It was formerly utilized as a refrigerant .
  • Methods of Application: Chloromethane is a colorless, sweet-smelling, flammable gas .
  • Results or Outcomes: Methyl chloride is a crucial reagent in industrial chemistry, although it is rarely present in consumer products .

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: Methyl 2-(Chloromethyl)benzoate is used in organic synthesis .
  • Methods of Application: This compound is a light yellow to amber to dark green clear liquid . It should be stored under inert gas and is moisture sensitive .
  • Results or Outcomes: The specific outcomes depend on the particular reactions in which this compound is used .

Production of Refrigerants

  • Scientific Field: Industrial Chemistry
  • Application Summary: Chloromethane, also called methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl . One of the haloalkanes, it is a colorless, sweet-smelling, flammable gas . Methyl chloride is a crucial reagent in industrial chemistry, although it is rarely present in consumer products, and was formerly utilized as a refrigerant .
  • Methods of Application: Chloromethane is a colorless, sweet-smelling, flammable gas .
  • Results or Outcomes: Methyl chloride is a crucial reagent in industrial chemistry, although it is rarely present in consumer products .

Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: Methyl 2-(Chloromethyl)benzoate is used in organic synthesis .
  • Methods of Application: This compound is a light yellow to amber to dark green clear liquid . It should be stored under inert gas and is moisture sensitive .
  • Results or Outcomes: The specific outcomes depend on the particular reactions in which this compound is used .

Safety And Hazards

Chloromethyl methyl ether is a known human carcinogen. Chronic exposure can increase the incidence of respiratory cancers, including small cell carcinoma . It’s also highly flammable and fatal if inhaled .

properties

IUPAC Name

methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-6-3-7(11(14)15-2)10-8(4-6)13-9(5-12)16-10/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULWCYYJSLEOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chloromethyl)-5-methyl-1,3-benzoxazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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